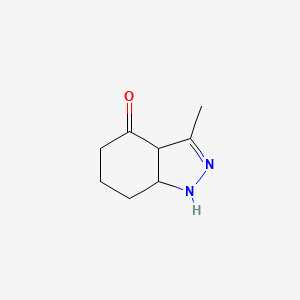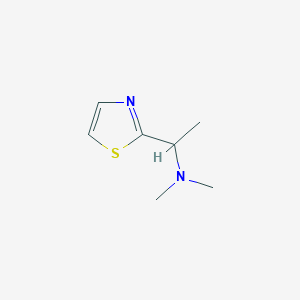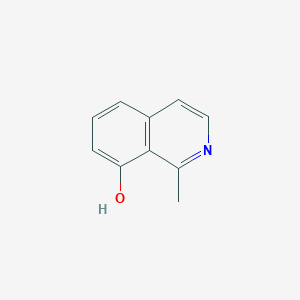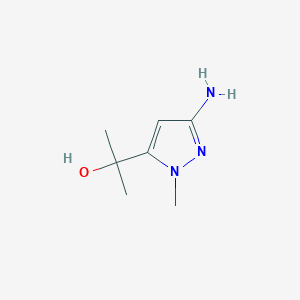
1,6-Dimethyl-1H-indazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dimethyl-1H-indazol-5-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-1H-indazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the transition metal-catalyzed cyclization of 2-azidobenzaldehydes with amines. This reaction can be carried out under solvent-free conditions or in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction conditions often involve heating the mixture to facilitate the formation of the indazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dimethyl-1H-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted indazole derivatives.
Aplicaciones Científicas De Investigación
1,6-Dimethyl-1H-indazol-5-amine has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 1,6-Dimethyl-1H-indazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-indazole: Another indazole derivative with similar structural features.
2-Methyl-1H-indazole: Differing in the position of the methyl group.
5-Amino-1H-indazole: Similar in having an amino group but lacking the methyl groups.
Uniqueness
1,6-Dimethyl-1H-indazol-5-amine is unique due to the presence of two methyl groups at positions 1 and 6, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacological properties compared to other indazole derivatives .
Propiedades
Fórmula molecular |
C9H11N3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
1,6-dimethylindazol-5-amine |
InChI |
InChI=1S/C9H11N3/c1-6-3-9-7(4-8(6)10)5-11-12(9)2/h3-5H,10H2,1-2H3 |
Clave InChI |
FGXHWLDWOJRDGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1N)C=NN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B11919132.png)

![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B11919139.png)
![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B11919143.png)

![Furo[3,2-b]pyridin-2-ylboronic acid](/img/structure/B11919160.png)






